molecular formula C11H7IO2 B13759298 6-Iodonaphthalene-1-carboxylic acid CAS No. 59866-96-5

6-Iodonaphthalene-1-carboxylic acid

Cat. No.: B13759298
CAS No.: 59866-96-5
M. Wt: 298.08 g/mol
InChI Key: FYKKBHHEPQHCGK-UHFFFAOYSA-N
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Description

6-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodonaphthalene-1-carboxylic acid can be synthesized through several methods:

    Iodination of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Grignard Reagent Method: Another method involves the use of Grignard reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, carboxylates, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromonaphthalene-1-carboxylic acid
  • 6-Chloronaphthalene-1-carboxylic acid
  • 6-Fluoronaphthalene-1-carboxylic acid

Uniqueness

6-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical and chemical behavior .

Properties

CAS No.

59866-96-5

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

6-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)

InChI Key

FYKKBHHEPQHCGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)C(=O)O

Origin of Product

United States

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